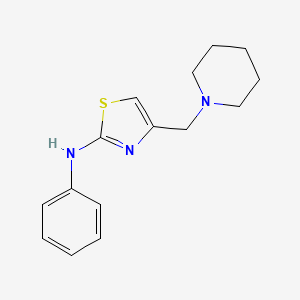
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole
概要
説明
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is a complex organic compound featuring a thiazole ring substituted with a trimethylacetamido group and a trifluoromethylphenylcarbamoylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring followed by the introduction of the trimethylacetamido and trifluoromethylphenylcarbamoylmethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
科学的研究の応用
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Trimethylacetamido)-4-(3-fluorophenylcarbamoylmethyl)thiazole
- 2-(Trimethylacetamido)-4-(3-chlorophenylcarbamoylmethyl)thiazole
- 2-(Trimethylacetamido)-4-(3-bromophenylcarbamoylmethyl)thiazole
Uniqueness
2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it particularly valuable in pharmaceutical and agrochemical applications.
特性
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,3)14(25)23-15-22-12(9-26-15)8-13(24)21-11-6-4-5-10(7-11)17(18,19)20/h4-7,9H,8H2,1-3H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJSUBLVABSXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


